molecular formula C4H12ClN B1252255 Isobutylamine Hydrochloride CAS No. 5041-09-8

Isobutylamine Hydrochloride

Cat. No. B1252255
Key on ui cas rn: 5041-09-8
M. Wt: 109.6 g/mol
InChI Key: BSMNBEHEFWDHJD-UHFFFAOYSA-N
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Patent
US04420614

Procedure details

3-Phenoxybenzaldehyde, isobutylamine hydrochloride and sodium cyanide were reacted on a 0.3 molar scale using essentially the same procedure as that described in Example 1. The product, α-(N-isobutylamino)-3-(phenoxybenzeneacetonitrile, was obtained as a golden oil (43.5 g). Proton nuclear magnetic resonance spectrum (d6 -acetone; δ in ppm): 0.9 (6H, d of d); 1.74 (1H, m); 2.52 (2H, d); 5.02 (1H, s); 6.9-7.6 (9H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)C=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[CH2:17]([NH2:21])[CH:18](C)C.[C-]#N.[Na+]>>[O:1]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:7]=1[CH2:18][C:17]#[N:21])[C:8]1[CH:15]=[CH:14][CH:13]=[CH:10][CH:9]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C(C)C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=C(C=CC=C1)CC#N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 43.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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